1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-5-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(3-methylpyridin-2-yl)indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-4-3-8-17-15(11)18-16(20)13-5-6-14-12(10-13)7-9-19(14)2/h3-10H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBASXQASKCCESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the pyridine moiety and the carboxamide group. Common reagents used in these reactions include indole, pyridine derivatives, and carboxylic acid derivatives. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-5-carboxamide and related compounds:
Key Research Findings and Mechanistic Insights
Receptor Selectivity and Binding Affinity
- 5-HT7 Receptor Agonism : Structural analogs like AH-494 and Compound 13 demonstrate that imidazole or pyridine substitutions at the indole-5-carboxamide position critically influence 5-HT7 receptor selectivity. The target compound’s 3-methylpyridine group may enhance binding specificity over off-target serotonin receptors (e.g., 5-HT1A) due to steric and electronic effects .
- ADMET Profile : Pyridine-containing analogs exhibit improved metabolic stability compared to imidazole derivatives. For instance, Compound 13 shows a plasma half-life (t₁/₂) of 4.2 hours in murine models, attributed to reduced basicity and enhanced solubility .
Comparative Pharmacological Data
| Parameter | This compound (Predicted) | Compound 13 | AH-494 |
|---|---|---|---|
| 5-HT7 IC₅₀ | 12 nM (estimated) | 8 nM | 15 nM |
| 5-HT1A Selectivity | >100-fold | >50-fold | >30-fold |
| LogP | 2.1 | 1.8 | 2.5 |
| Plasma t₁/₂ (mice) | 5.1 hours (predicted) | 4.2 hours | 3.8 hours |
Data extrapolated from structural analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-5-carboxamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via amide coupling between 1-methyl-1H-indole-5-carboxylic acid and 3-methylpyridin-2-amine. A common approach involves activating the carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with the amine. Solvent choice (e.g., DMF or THF) and temperature (room temperature to 60°C) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .
- Optimization : Reaction monitoring via TLC or HPLC ensures intermediate stability. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. ≥98% purity is typical for research-grade material .
- Structural Confirmation :
- NMR : and NMR to verify indole, pyridine, and carboxamide moieties. Key peaks include aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–3.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for : 265.12 g/mol).
Q. What solvent systems are suitable for solubility testing, and how can low solubility be addressed?
- Solubility Screening : Begin with DMSO for stock solutions (≥10 mM), followed by dilution in PBS or ethanol for biological assays.
- Mitigation Strategies : Co-solvents (e.g., PEG-400), surfactants (e.g., Tween-80), or cyclodextrin-based formulations enhance aqueous solubility .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the indole or pyridine rings) affect biological activity?
- Structure-Activity Relationship (SAR) :
- Pyridine Substituents : 3-Methyl groups improve metabolic stability compared to nitro or methoxy substituents, as seen in analogs like N-(3-nitro-2-pyridinyl)-1H-indol-5-amine .
- Indole Modifications : Methoxy or halogen substitutions at position 4 of the indole ring enhance binding affinity to targets like kinases or GPCRs .
- Experimental Design : Synthesize analogs with systematic substituent changes and evaluate using in vitro assays (e.g., enzyme inhibition, cell viability). Compare with reference compounds like N-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide .
Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?
- Root Cause Analysis :
- Assay Conditions : Variability in pH, temperature, or serum protein content (e.g., fetal bovine serum) may alter compound bioavailability.
- Metabolic Instability : Check for degradation products via LC-MS after incubation in assay buffers .
- Validation : Replicate assays in standardized conditions (e.g., CLSI guidelines) and use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What computational tools are effective for predicting target interactions and optimizing lead compounds?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., kinases, receptors). Focus on hydrogen bonding with the carboxamide group and π-π stacking between indole and aromatic residues .
- ADME Prediction : Tools like SwissADME assess permeability (e.g., LogP ~2.5) and cytochrome P450 interactions to prioritize analogs with favorable pharmacokinetics .
Q. How can researchers design experiments to evaluate in vivo efficacy while addressing pharmacokinetic limitations?
- Experimental Workflow :
Formulation : Use nanoemulsions or liposomes to improve bioavailability .
Pharmacokinetics : Conduct murine studies with IV/PO dosing, measuring plasma half-life (t1/2) and tissue distribution via LC-MS/MS.
Efficacy Models : Xenograft models (e.g., cancer) or inflammation models (e.g., murine LPS challenge) with dose-response analysis .
- Data Interpretation : Compare in vitro IC50 with in vivo effective doses, adjusting for protein binding and clearance rates .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
